(3R)-1-ethylpiperidin-3-amine dihydrochloride (3R)-1-ethylpiperidin-3-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13603584
InChI: InChI=1S/C7H16N2.2ClH/c1-2-9-5-3-4-7(8)6-9;;/h7H,2-6,8H2,1H3;2*1H/t7-;;/m1../s1
SMILES: CCN1CCCC(C1)N.Cl.Cl
Molecular Formula: C7H18Cl2N2
Molecular Weight: 201.13 g/mol

(3R)-1-ethylpiperidin-3-amine dihydrochloride

CAS No.:

Cat. No.: VC13603584

Molecular Formula: C7H18Cl2N2

Molecular Weight: 201.13 g/mol

* For research use only. Not for human or veterinary use.

(3R)-1-ethylpiperidin-3-amine dihydrochloride -

Specification

Molecular Formula C7H18Cl2N2
Molecular Weight 201.13 g/mol
IUPAC Name (3R)-1-ethylpiperidin-3-amine;dihydrochloride
Standard InChI InChI=1S/C7H16N2.2ClH/c1-2-9-5-3-4-7(8)6-9;;/h7H,2-6,8H2,1H3;2*1H/t7-;;/m1../s1
Standard InChI Key ZALZJTCVUWJOAE-XCUBXKJBSA-N
Isomeric SMILES CCN1CCC[C@H](C1)N.Cl.Cl
SMILES CCN1CCCC(C1)N.Cl.Cl
Canonical SMILES CCN1CCCC(C1)N.Cl.Cl

Introduction

(3R)-1-ethylpiperidin-3-amine dihydrochloride is a compound of significant interest in organic synthesis and medicinal chemistry. It is derived from the piperidine ring, a common structural motif found in many biologically active compounds. This compound serves as a reagent for developing new compounds and is often utilized in research settings to study enzyme inhibitors and other biological interactions.

Synthesis of (3R)-1-ethylpiperidin-3-amine dihydrochloride

The synthesis of this compound typically involves several key steps starting from readily available precursors. One common synthetic route involves using D-ornithine hydrochloride as a starting material, which undergoes several reactions including thionyl chloride treatment, esterification, and cyclization to yield the target compound.

Applications and Mechanism of Action

(3R)-1-ethylpiperidin-3-amine dihydrochloride is primarily used as a building block in synthesizing biologically active compounds. Its mechanism of action depends on the specific biological context and target molecule involved. As an amine, it can interact with various biological targets such as enzymes and receptors.

Potential Applications

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator